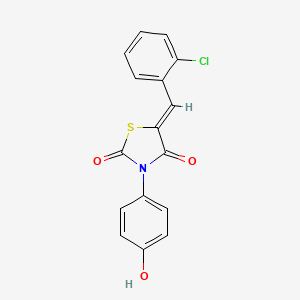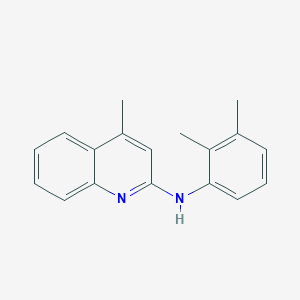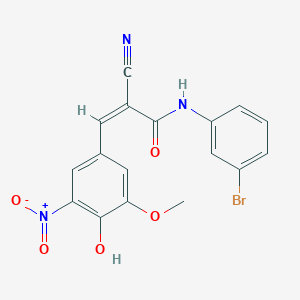![molecular formula C20H13BrN4O B3739382 N-(3-bromophenyl)-2-cyano-3-[1-(cyanomethyl)-1H-indol-3-yl]acrylamide](/img/structure/B3739382.png)
N-(3-bromophenyl)-2-cyano-3-[1-(cyanomethyl)-1H-indol-3-yl]acrylamide
Vue d'ensemble
Description
N-(3-bromophenyl)-2-cyano-3-[1-(cyanomethyl)-1H-indol-3-yl]acrylamide is a chemical compound that has been of interest to scientists due to its potential applications in scientific research. This compound is a type of acrylamide that contains a bromophenyl group, a cyano group, and an indolyl group, making it a complex molecule with unique properties.
Mécanisme D'action
The mechanism of action of N-(3-bromophenyl)-2-cyano-3-[1-(cyanomethyl)-1H-indol-3-yl]acrylamide involves the binding of the compound to the active site of the target enzyme, such as GSK-3β. This binding results in the inhibition of the enzyme's activity, leading to downstream effects on cellular processes. The exact mechanism of action of this compound is still being studied, and further research is needed to fully understand its effects on cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(3-bromophenyl)-2-cyano-3-[1-(cyanomethyl)-1H-indol-3-yl]acrylamide depend on its target enzyme and the cellular processes involved. For example, inhibition of GSK-3β has been shown to promote cell survival, reduce inflammation, and improve insulin sensitivity. Additionally, the use of this compound as a fluorescent probe has allowed scientists to study the localization and dynamics of certain proteins in cells, providing insights into their functions.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(3-bromophenyl)-2-cyano-3-[1-(cyanomethyl)-1H-indol-3-yl]acrylamide in lab experiments is its specificity for certain enzymes, such as GSK-3β. This specificity allows for targeted inhibition of the enzyme's activity, reducing the risk of off-target effects. Additionally, the use of this compound as a fluorescent probe allows for the visualization of certain proteins in cells, providing insights into their functions.
One limitation of using N-(3-bromophenyl)-2-cyano-3-[1-(cyanomethyl)-1H-indol-3-yl]acrylamide in lab experiments is its potential toxicity. This compound has been shown to be toxic to certain cells at high concentrations, and further research is needed to determine its safe dosage range. Additionally, the use of this compound as a tool for studying cellular processes requires specialized equipment and expertise, making it less accessible to researchers without these resources.
Orientations Futures
There are several future directions for research on N-(3-bromophenyl)-2-cyano-3-[1-(cyanomethyl)-1H-indol-3-yl]acrylamide. One direction is to further study its mechanism of action and its effects on cellular processes. This research could lead to the development of new treatments for diseases that involve the target enzymes of this compound, such as Alzheimer's disease and cancer.
Another direction is to explore the potential of this compound as a fluorescent probe for studying other proteins in cells. This could lead to the development of new tools for studying cellular processes and understanding the functions of different proteins.
Finally, further research is needed to determine the safe dosage range of this compound and its potential toxicity in vivo. This research is necessary for the development of safe and effective treatments that utilize this compound.
Conclusion:
N-(3-bromophenyl)-2-cyano-3-[1-(cyanomethyl)-1H-indol-3-yl]acrylamide is a complex chemical compound that has potential applications in scientific research. Its synthesis method is reliable and efficient, and it has been used in several scientific research studies due to its potential applications in various fields. Further research is needed to fully understand its mechanism of action, its effects on cellular processes, and its potential toxicity in vivo.
Applications De Recherche Scientifique
N-(3-bromophenyl)-2-cyano-3-[1-(cyanomethyl)-1H-indol-3-yl]acrylamide has been used in several scientific research studies due to its potential applications in various fields. For example, this compound has been shown to inhibit the activity of certain enzymes, such as glycogen synthase kinase-3β (GSK-3β), which is involved in several cellular processes, including cell differentiation, proliferation, and apoptosis. Inhibition of GSK-3β has been linked to the treatment of several diseases, including Alzheimer's disease, cancer, and diabetes. Additionally, this compound has been used as a fluorescent probe to detect the presence of certain proteins in cells, making it a useful tool for studying cellular processes.
Propriétés
IUPAC Name |
(Z)-N-(3-bromophenyl)-2-cyano-3-[1-(cyanomethyl)indol-3-yl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13BrN4O/c21-16-4-3-5-17(11-16)24-20(26)14(12-23)10-15-13-25(9-8-22)19-7-2-1-6-18(15)19/h1-7,10-11,13H,9H2,(H,24,26)/b14-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOWNYDKVDUOKRC-UVTDQMKNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC#N)C=C(C#N)C(=O)NC3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2CC#N)/C=C(/C#N)\C(=O)NC3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl {3-[(3-fluorobenzoyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B3739311.png)
![3-(4-hydroxyphenyl)-5-[(5-methyl-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3739314.png)
![N'-{1-[(4-methyl-1-piperazinyl)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}benzohydrazide](/img/structure/B3739321.png)
![N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-ethoxybenzamide](/img/structure/B3739329.png)
![2-(4-methoxyphenyl)-N'-[2-oxo-1-(1-pyrrolidinylmethyl)-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B3739335.png)


![2-{3-[(1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-indol-1-yl}-N-phenylacetamide](/img/structure/B3739344.png)
![N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-methyl-3-nitrobenzamide](/img/structure/B3739345.png)


![N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide](/img/structure/B3739361.png)

![3-chloro-N-{3-[(3-methoxybenzoyl)amino]phenyl}benzamide](/img/structure/B3739370.png)